molecular formula C8H12O2 B13608378 2-FURANPROPANOL, alpha-METHYL- CAS No. 6963-39-9

2-FURANPROPANOL, alpha-METHYL-

Cat. No.: B13608378
CAS No.: 6963-39-9
M. Wt: 140.18 g/mol
InChI Key: WJKRHTCMSSXHNV-UHFFFAOYSA-N
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Description

4-(furan-2-yl)butan-2-ol is an organic compound with the molecular formula C8H12O2. It is a furan derivative, characterized by a furan ring attached to a butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(furan-2-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(furan-2-yl)butan-2-one using sodium borohydride. This reduction process typically occurs in an alcohol solvent, such as methanol or ethanol, under mild conditions .

Industrial Production Methods

In industrial settings, the production of 4-(furan-2-yl)butan-2-ol may involve more scalable methods, such as catalytic hydrogenation of 4-(furan-2-yl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to achieve the reduction .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(furan-2-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in various biochemical pathways, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    4-(2-furyl)butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(2-furyl)butane: Fully reduced form without the hydroxyl group.

    4-(2-furyl)butyl halides: Substituted derivatives with halogen atoms

Uniqueness

4-(furan-2-yl)butan-2-ol is unique due to its specific combination of a furan ring and a secondary alcohol group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

6963-39-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-(furan-2-yl)butan-2-ol

InChI

InChI=1S/C8H12O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,4-5H2,1H3

InChI Key

WJKRHTCMSSXHNV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)O

Origin of Product

United States

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